Para vs. Ortho Substitution: Comparative Physicochemical Properties for Fragment-Based Library Design
The para-substituted isomer (CAS 898289-40-2) is differentiated from its ortho-substituted analog (CAS 906352-71-4) by its distinct molecular topology and projected electronic properties. While both compounds share the identical molecular formula (C₁₃H₁₉NO₂) and molecular weight (221.30 g/mol), the para arrangement places the tetrahydropyran-4-yloxy and N-methylaminomethyl groups in a linear, extended conformation, whereas the ortho arrangement forces proximity and potential intramolecular hydrogen bonding [1]. This topological difference directly influences the compound's three-dimensional pharmacophoric presentation in fragment-based screening libraries, where scaffold geometry determines binding site compatibility .
| Evidence Dimension | Molecular topology and scaffold geometry |
|---|---|
| Target Compound Data | Para-substituted; linear extended conformation; C₁₃H₁₉NO₂, MW 221.30 |
| Comparator Or Baseline | Ortho-isomer (CAS 906352-71-4); C₁₃H₁₉NO₂, MW 221.30 |
| Quantified Difference | Distinct spatial arrangement of functional groups; potential for intramolecular hydrogen bonding differs |
| Conditions | Inferred from constitutional isomerism; no direct comparative assay data available |
Why This Matters
For fragment-based screening campaigns, the para-substituted geometry provides a distinct vector for fragment growing and linking strategies compared to the ortho-isomer, enabling exploration of divergent chemical space.
- [1] Fisher Scientific. N-Methyl-2-(tetrahydropyran-4-yloxy)benzylamine (CAS 906352-71-4) Product Page. View Source
